molecular formula C22H22ClN5O2S B1666065 Apafant CAS No. 105219-56-5

Apafant

カタログ番号 B1666065
CAS番号: 105219-56-5
分子量: 456 g/mol
InChIキー: JGPJQFOROWSRRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apafant is a potent platelet-activating factor antagonist . It blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs .


Synthesis Analysis

Apafant is a water-soluble selective PAF antagonist that inhibits PAF binding to human PAF receptors with a Ki of 9.9 nM . It inhibits PAF-induced human platelet aggregation in vitro .


Molecular Structure Analysis

Apafant contains total 57 bond(s); 35 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 imine(s) .


Chemical Reactions Analysis

Apafant has been shown to block eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs . It inhibits PAF-induced human platelet aggregation in vitro .


Physical And Chemical Properties Analysis

Apafant is a potent and specific synthetic antagonist of the pro-inflammatory platelet activating factor (PAF) receptor . It is employed for the in vitro and in vivo study of the PAF pathway .

科学的研究の応用

Airway Response Studies

Apafant, a platelet-activating factor (PAF) receptor antagonist, has been found effective in suppressing both early and late airway responses in guinea pigs, indicating potential applications in asthma treatment. In comparative studies, Apafant showed comparable or superior efficacy to other anti-asthmatic drugs, highlighting its significant role in asthma research (Ikegami et al., 1997).

Apoptosis and Cancer Research

Apafant is closely related to studies on Apaf-1, a protein crucial in apoptosis (programmed cell death), particularly in response to DNA damage. Research has indicated that Apaf-1 plays a significant role in cancer progression and drug resistance, making it a focus of studies in melanoma and other cancers. The findings suggest that Apaf-1's role in apoptosis is central to understanding and potentially treating various malignancies (Zermati et al., 2007); (Campioni et al., 2005).

Stroke and Neuroprotection

In stroke research, Apafant has shown promise in reducing infarct volume in rats following middle cerebral artery occlusion. This indicates Apafant's potential for neuroprotection and its role in understanding and treating stroke-related brain damage (Bielenberg et al., 1992).

Ophthalmology

Apafant has been evaluated for its efficacy in treating allergic conjunctivitis. Studies show that it significantly inhibits the allergic response, suggesting its potential as a topical ocular anti-PAF treatment for allergic conjunctivitis (Kato et al., 2003).

Safety And Hazards

Apafant is suspected of damaging fertility or the unborn child . In case of exposure or concern, medical advice should be sought . It should be stored locked up and disposed of in accordance with applicable laws and regulations .

特性

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJQFOROWSRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048974
Record name Apafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apafant

CAS RN

105219-56-5
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105219-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apafant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apafant
Reactant of Route 2
Reactant of Route 2
Apafant
Reactant of Route 3
Apafant
Reactant of Route 4
Reactant of Route 4
Apafant
Reactant of Route 5
Reactant of Route 5
Apafant
Reactant of Route 6
Reactant of Route 6
Apafant

Citations

For This Compound
360
Citations
M Kato, K Imoto, H Miyake, T Oda, S Miyaji… - Journal of …, 2004 - Elsevier
… In addition, Apafant ophthalmic solution showed inhibitory effects on the … Apafant ophthalmic solution blocks the eosinophil activation. Furthermore, we evaluated the efficacy of Apafant …
Number of citations: 12 www.sciencedirect.com
S Miyaji, K Imoto, M Kato… - … Ophthalmology & Visual …, 2003 - iovs.arvojournals.org
… and to confirm the efficacy of apafant ophthalmic solution in the … of apafant on the eosinophil activation, apafant ophthalmic … of apafant on the experimental allergic conjunctivitis, apafant …
Number of citations: 0 iovs.arvojournals.org
M Kato, T Kurose, T Oda, S Miyaji - Journal of ocular pharmacology …, 2003 - liebertpub.com
… Apafant is a selective PAF antagonist … of apafant in experimental models of allergic conjunctivitis, focusing on acute-phase responses. The present report describes the effects of …
Number of citations: 14 www.liebertpub.com
H Fuchs, W Kishimoto, D Gansser, P Tanswell… - Drug Metabolism and …, 2014 - ASPET
Transporter gene knockout rat models are attracting increasing interest for mechanistic studies of new drugs as transporter substrates or inhibitors in vivo. However, limited data are …
Number of citations: 24 dmd.aspetjournals.org
GW Bielenberg, G Wagener, T Beck - Stroke, 1992 - Am Heart Assoc
… In the pretreatment group apafant was given 30 minutes before … apafant 1, 6, and 18 hours after middle cerebral artery occlusion. We also examined the effect of a single dose of apafant …
Number of citations: 35 www.ahajournals.org
A Leusch, A Volz, G Müller, A Wagner, A Sauer… - European journal of …, 2002 - Elsevier
… This raised the question whether apafant is subject to active drug efflux. The aim of the … apafant is a P-gp substrate and whether the tissue distribution and pharmacokinetics of apafant …
Number of citations: 20 www.sciencedirect.com
PC Ring, PM Seldon, PJ Barnes, MA Giembycz - Molecular pharmacology, 1993 - ASPET
In this paper we report the characterization of a receptor for platelet-activating factor (PAF) on guinea pig peritoneal macrophages, using a radiolabeled hydrophilic PAF antagonist, [3H] …
Number of citations: 20 molpharm.aspetjournals.org
HM Brecht, WS Adamus, HO Heuer, FW Birke… - Arzneimittel …, 1991 - europepmc.org
… Following oral administrations (capsules) apafant is absorbed rapidly (tmax 1 … apafant measured by RIA as well as for the areas under the curve (AUCs). Approximately 60% of apafant …
Number of citations: 19 europepmc.org
M Akagi, E Nishioka, R Kanoh, M Tachibana… - Arzneimittel …, 1997 - europepmc.org
… almost comparable to that of apafant at the same concentration, but the inhibitory effect on intratracheal pressure was less than that of apafant. Apafant inhibited PAF-induced increase …
Number of citations: 6 europepmc.org
K Ikegami, H Hata, J Fuchigami, K Tanaka… - European journal of …, 1997 - Elsevier
We studied the effects of apafant (WEB 2086 BS), a specific and potent platelet activating factor (PAF) receptor antagonist, on the early and late airway responses in conscious and …
Number of citations: 7 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。